3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate

Description

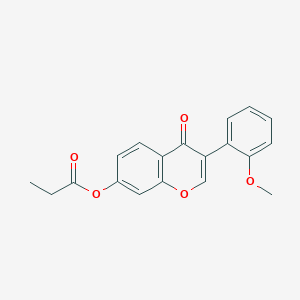

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate (CAS: 303121-45-1) is a synthetic chromenone derivative with a molecular formula of C₁₉H₁₆O₅ and a molar mass of 324.33 g/mol . The compound features a 4-oxo-4H-chromen core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a propanoate ester (Figure 1). Its density is predicted to be 1.259 g/cm³, and its boiling point is estimated at 496.5°C under standard conditions .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-18(20)24-12-8-9-14-17(10-12)23-11-15(19(14)21)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTIYLHGIWQCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

Introduction of the 2-methoxyphenyl group: This step involves the use of a suitable electrophilic aromatic substitution reaction, where the chromen-4-one core is reacted with 2-methoxyphenyl halide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the chromen-4-one derivative with propanoic acid or its derivatives under acidic conditions to form the desired ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides to form various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell culture studies to investigate its effects on cellular pathways and gene expression.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to modulate specific molecular targets and pathways.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific biological context and experimental conditions.

Comparison with Similar Compounds

Key Observations:

Ester Group Modifications: The propanoate ester in the target compound provides moderate lipophilicity compared to bulkier esters (e.g., cyclohexyl in CAS 459152-71-7) or aromatic esters (e.g., 4-methylbenzoate in F0850-4777). This influences bioavailability and metabolic stability .

Substituent Effects on Activity: The 2-methoxyphenyl group at position 3 is a common feature in chromenones targeting glucose transporters (e.g., GLUT4) and enzymes like acetylcholinesterase . Derivatives with dihydrobenzodioxin (CAS 159647-57-1) exhibit enhanced solubility due to polar oxygen atoms, making them suitable for aqueous formulations .

Pharmacological and Toxicological Profiles

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.34 g/mol. Its structure consists of a chromenone core substituted with a 2-methoxyphenyl group and a propanoate ester group, contributing to its unique chemical and biological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the chromenone core : This is achieved through the condensation of salicylaldehyde with a β-ketoester under basic conditions.

- Electrophilic aromatic substitution : The introduction of the 2-methoxyphenyl group occurs via reaction with 2-methoxyphenyl halide in the presence of a Lewis acid catalyst.

- Esterification : The final step involves esterification with propanoic acid or its derivatives.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study evaluated various coumarin derivatives against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HeLa | 15.0 |

These findings suggest that the compound may interfere with cellular pathways crucial for cancer cell survival.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 2500 | 800 |

| IL-6 | 2000 | 600 |

This reduction indicates its potential as a therapeutic agent in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, comparing it to standard antioxidants such as ascorbic acid:

| Compound | SC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 1.65 |

| This compound | 10.5 |

The lower SC50 value indicates that this compound possesses significant free radical scavenging activity.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling, reducing the expression of inflammatory mediators.

Case Studies

- Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of various coumarin derivatives, including our compound, in inhibiting tumor growth in xenograft models.

- Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced edema in carrageenan-induced paw edema models.

Q & A

Basic: What are the established synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate?

The synthesis typically involves esterification of a hydroxylated chromenone precursor with propanoic acid derivatives. For example:

- Step 1 : React 7-hydroxy-4-oxo-4H-chromen-3-(2-methoxyphenyl) with propanoic anhydride or activated esters (e.g., propionyl chloride) under basic conditions (e.g., K₂CO₃ or pyridine).

- Step 2 : Optimize solvent choice (e.g., acetone or ethanol under reflux) to enhance yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like hydrolyzed carboxylic acids .

Basic: How is the compound structurally characterized in academic research?

Structural elucidation relies on:

- X-ray crystallography : Use programs like SHELXL for refinement of crystallographic data, ensuring accurate bond-length and angle measurements .

- Spectroscopic methods :

- NMR : Assign methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–175 ppm) protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 354.11) .

- Comparative analysis : Cross-validate with structurally similar chromenones (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate) .

Basic: What biological activities have been observed for this compound?

Preliminary studies suggest:

- Anticancer potential : Chromenone derivatives inhibit kinases or topoisomerases via π-π stacking with aromatic residues .

- Antimicrobial properties : Methoxy and ester groups enhance membrane permeability, disrupting bacterial biofilms .

- Structure-Activity Relationship (SAR) :

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| 7-Oxypropanoate | Esterification | Improved solubility and bioavailability | |

| 2-Methoxyphenyl | Electron donation | Enhanced binding to hydrophobic enzyme pockets |

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of the hydroxyl group .

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate esterification .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Workflow example :

- Base : K₂CO₃ (2.5 equiv) in acetone, reflux for 12 hours.

- Yield : 65–75% (unoptimized) → 85–90% (optimized) .

Advanced: How to resolve contradictions in spectral data during structural validation?

- Contradiction example : Discrepancies in carbonyl (C=O) stretching frequencies (IR) vs. X-ray bond lengths.

- Resolution strategies :

- Multi-technique validation : Combine XRD (for absolute configuration) with solid-state NMR to assess crystal packing effects .

- Dynamic effects : Use DFT calculations to model vibrational modes and compare with experimental IR .

- Case study : Methoxy group rotational barriers in XRD vs. solution-state NMR dynamics .

Advanced: What is the role of substituents in modulating enzyme inhibition?

- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, enhancing CYP450 inhibition .

- Methoxy positioning :

- Ortho-substitution (2-methoxyphenyl) sterically hinders binding, reducing activity.

- Para-substitution (4-methoxyphenyl) optimizes electron donation for kinase inhibition .

- Experimental design : Use mutagenesis assays to map substituent-enzyme interactions (e.g., replacing methoxy with halogens) .

Advanced: What computational approaches predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with EGFR or PARP-1 .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- Validation : Correlate docking scores (in silico) with IC₅₀ values (in vitro) for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.